Dibutyl sebacate

Catalog No.
S525931
CAS No.
109-43-3
M.F
C18H34O4
C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3
M. Wt
314.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl sebacate

CAS Number

109-43-3

Product Name

Dibutyl sebacate

IUPAC Name

dibutyl decanedioate

Molecular Formula

C18H34O4
C18H34O4
CH3(CH2)3O2C(CH2)8CO2(CH2)3CH3

Molecular Weight

314.5 g/mol

InChI

InChI=1S/C18H34O4/c1-3-5-15-21-17(19)13-11-9-7-8-10-12-14-18(20)22-16-6-4-2/h3-16H2,1-2H3

InChI Key

PYGXAGIECVVIOZ-UHFFFAOYSA-N

SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

Solubility

Soluble in ethyl ether
water solubility = 40 mg/l @ 20 °C
0.04 mg/mL at 20 °C
Solubility in water: none
insoluble in water; soluble in alcohol; miscible in oil

Synonyms

Dibutyl sebacate; Decanedioic acid dibutyl ester; Sebacic acid dibutyl ester; Dibutyl Decanedioate.

Canonical SMILES

CCCCOC(=O)CCCCCCCCC(=O)OCCCC

Description

The exact mass of the compound Dibutyl sebacate is 314.2457 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.27e-04 m0.04 mg/ml at 20 °csoluble in ethyl etherwater solubility = 40 mg/l @ 20 °c0.04 mg/ml at 20 °csolubility in water: noneinsoluble in water; soluble in alcohol; miscible in oil. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Dibutyl sebacate is a chemical compound classified as a fatty acid ester, specifically the dibutyl ester of sebacic acid. Its molecular formula is C18H34O4C_{18}H_{34}O_{4}, and it has a molecular weight of approximately 314.47 g/mol. This compound appears as a colorless to pale yellow oily liquid that is insoluble in water but miscible with organic solvents like toluene and acetone . It has a low acute toxicity profile and is generally regarded as safe for use in various applications, particularly in the cosmetic and pharmaceutical industries .

  • Skin Irritation: Prolonged or repeated contact can cause skin irritation or dermatitis.
  • Eye Irritation: May cause eye irritation upon contact.
  • Environmental Impact: Improper disposal can contaminate water sources due to its limited biodegradability [].
, primarily involving hydrolysis and esterification. Hydrolysis of dibutyl sebacate can yield sebacic acid and n-butanol, especially under acidic or basic conditions. The reaction can be summarized as follows:

Dibutyl Sebacate+WaterSebacic Acid+2n Butanol\text{Dibutyl Sebacate}+\text{Water}\rightarrow \text{Sebacic Acid}+2\text{n Butanol}

This reaction is facilitated by enzymes or acidic catalysts, making it significant for biodegradation processes . Additionally, dibutyl sebacate can participate in transesterification reactions with other alcohols to form different esters.

The synthesis of dibutyl sebacate typically involves the esterification of sebacic acid with n-butanol. This reaction is usually conducted under reflux conditions in the presence of an acid catalyst such as sulfuric acid. The general reaction can be represented as:

Sebacic Acid+2n ButanolH2SO4Dibutyl Sebacate+Water\text{Sebacic Acid}+2\text{n Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Dibutyl Sebacate}+\text{Water}

This method allows for the efficient production of dibutyl sebacate while generating water as a byproduct, which can be removed to drive the reaction toward product formation .

Dibutyl sebacate has diverse applications across various industries:

  • Cosmetics: Used as a plasticizer and solvent in nail polishes, hair sprays, and gels to enhance flexibility and durability while providing conditioning effects .
  • Pharmaceuticals: Acts as a plasticizer in drug formulations, improving the release profiles of active ingredients.
  • Food Industry: Utilized as a flavoring agent due to its fruity aroma, contributing to food flavoring formulations .
  • Industrial

Dibutyl sebacate shares similarities with several other compounds, particularly those within the category of fatty acid esters. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Diethylhexyl sebacateC22H42O4Higher molecular weight; commonly used as a plasticizer in PVC.
Butyl stearateC18H36O2Used primarily as an emollient; more hydrophobic than dibutyl sebacate.
Triethyl citrateC9H14O7Used as a plasticizer; more soluble in water than dibutyl sebacate.
Ethyl oleateC18H34O2Serves similar functions but has different fatty acid structure.

Dibutyl sebacate's unique attributes lie in its favorable safety profile combined with effective plasticizing properties, making it particularly valuable in cosmetic applications where flexibility and conditioning are desired .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Colorless oily liquid; [ICSC] Odorless; [HSDB]
COLOURLESS OILY LIQUID.
colourless to oily liquid; fruity but very mild odour with a very faint fruity oily taste

Color/Form

Colorless liquid

XLogP3

5.3

Hydrogen Bond Acceptor Count

4

Exact Mass

314.24570956 g/mol

Monoisotopic Mass

314.24570956 g/mol

Boiling Point

344.5 °C
211.00 to 212.00 °C. @ 11.00 mm Hg
344-345 °C

Flash Point

353 °F (178 °C) (OPEN CUP)
167 °C

Heavy Atom Count

22

Vapor Density

10.8 (Air= 1)
Relative vapor density (air = 1): 10.8

Density

0.9405 @ 15 °C
Relative density (water = 1): 0.9
0.936-0.940 (20°)

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-10 °C
12 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4W5IH7FLNY

GHS Hazard Statements

Aggregated GHS information provided by 463 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 324 of 463 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 139 of 463 companies with hazard statement code(s):;
H315 (98.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000469 [mmHg]
4.69X10-6 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

109-43-3

Metabolism Metabolites

IN VITRO PANCREATIC LIPASE HYDROLYZES DIBUTYL SEBACATE AS RAPIDLY AS IT DOES TRIOLEIN, & FROM THIS IT CAN BE CONCLUDED THAT THE PLASTICIZER IS METABOLIZED IN THE BODY BY SAME ROUTE AS FATS.

Wikipedia

Dibutyl_sebacate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Film forming; Skin conditioning; Plasticiser; Hair conditioning; Emollient
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers

Methods of Manufacturing

BY DISTILLATION OF SEBACIC ACID WITH BUTYL ALCOHOL IN PRESENCE OF CONCN HCL IN BENZENE SOLN OR BY REACTING BUTYL ALCOHOL & SEBACYL CHLORIDE...

General Manufacturing Information

Rubber Product Manufacturing
Plastics Product Manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Pharmaceutical and Medicine Manufacturing
Printing Ink Manufacturing
Decanedioic acid, 1,10-dibutyl ester: ACTIVE
REPORTED USES: NON-ALCOHOLIC BEVERAGES 1.0-5.0; ICE CREAM, ICES, ETC 2.0-5.0 PPM; CANDY 15 PPM; BAKED GOODS 15 PPM.
DIBUTYL SEBACATE IS A VERY GOOD PLASTICIZER FOR POLYVINYL CHLORIDE, TO WHICH IT IMPARTS EXCELLENT LOW-TEMPERATURE RESISTANCE, FLEXIBILITY BEING RETAINED OVER WIDE TEMP RANGE.
IT IS...PLASTICIZER OF CHOICE FOR CELLULOSE ACETOBUTYRATE, POLYVINYL BUTYRAL, RUBBER HYDROCHLORIDE, & POLYVINYLIDENE CHLORIDE. IT IS EQUALLY COMPATIBLE WITH NITROCELLULOSE, ETHYL CELLULOSE, POLYSTYRENE, & MANY SYNTHETIC RUBBERS.
...ITS USE IN FOOD-PACKAGING INDUSTRY IS AUTHORIZED IN FRANCE, US, & ITALY.

Analytic Laboratory Methods

DIBUTYL SEBACATE, ADDITIVE IN PVDC FILM, WAS EXTRACTED BY SOLVENTS IN FATTY FOODS & DETERMINED BY GAS CHROMATOGRAPHY.
GAS-CHROMATOGRAPHIC DETERMINATION OF DIBUTYL SEBACATE IN AIR OF INDUSTRIAL PREMISES.

Dates

Modify: 2023-08-15
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